4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c1-14-4-8-16(9-5-14)22-17-10-6-15(7-11-17)19(21)20-13-18-3-2-12-23-18/h2-12H,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONBBPQGPSYTAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)benzamide typically involves the following steps:
Formation of 4-methylphenoxybenzoyl chloride: This can be achieved by reacting 4-methylphenol with benzoyl chloride in the presence of a base such as pyridine.
Amidation Reaction: The 4-methylphenoxybenzoyl chloride is then reacted with thiophen-2-ylmethylamine in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorinating agents like sulfuryl chloride.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
(a) N-(Thiophen-2-ylmethyl)benzodiazepinone Derivatives (Compounds 2g, 2h, 2i)
- Structure: These compounds (e.g., 9-Chloro-2-(prop-1-en-2-yl)-4-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one) share the N-(thiophen-2-ylmethyl) group but incorporate a diazepinone core instead of a simple benzamide backbone .
- Synthesis : Yields range from 59% to 68%, indicating moderate synthetic efficiency. Substituents on the benzene ring (e.g., chloro, methyl) influence reactivity and purification .
- Physicochemical Properties : Reported as pale yellow oils, suggesting lower crystallinity compared to solid benzamides like Nitazoxanide .
(b) N-(4-Methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide
(c) Nitazoxanide (2-Acetoxy-N-(5-nitro-2-thiazolyl)benzamide)
(a) Electron-Withdrawing Groups (EWGs)
- 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide : Exhibits >90% inhibition of sulfate-reducing bacteria at 30 µM, attributed to the nitro and chloro groups enhancing electrophilic interactions .
- 4-Bromo-N-(2-nitrophenyl)benzamide : Structural studies reveal planar geometry, facilitating π-π stacking in target binding .
(b) Electron-Donating Groups (EDGs)
- 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide: The methoxy group increases solubility, while the trifluoromethyl phenoxy moiety enhances hydrophobic interactions .
Heterocyclic Appendages and Pharmacological Profiles
Biological Activity
4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)benzamide, a compound belonging to the class of benzamides, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
The molecular formula of this compound is C19H17NO2S, with a molecular weight of 321.41 g/mol. Its structure features a benzamide core substituted with a methylphenoxy group and a thiophen-2-ylmethyl moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H17NO2S |
| Molecular Weight | 321.41 g/mol |
| IUPAC Name | This compound |
| InChI Key | QZLFEQJQZQGZPX-UHFFFAOYSA-N |
The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological processes. The presence of the thiophene ring and the phenoxy group enhances its binding affinity towards specific targets, potentially modulating their activity.
Antimicrobial Activity
Recent studies have indicated that benzamide derivatives exhibit antimicrobial properties. For instance, research on similar compounds has shown effectiveness against resistant strains of bacteria, particularly extended-spectrum beta-lactamase (ESBL) producing E. coli . The mechanism involves inhibition of bacterial growth through interaction with key enzymes.
Anti-inflammatory Properties
Compounds in the benzamide class have been explored for their anti-inflammatory effects, particularly as COX-II inhibitors. The structural features of this compound suggest potential efficacy in reducing inflammation by inhibiting cyclooxygenase enzymes .
Case Studies
- Antibacterial Efficacy : A study examined the antibacterial effects of various benzamide derivatives against ESBL-producing E. coli. Compounds similar to this compound demonstrated significant inhibition zones in agar diffusion tests, suggesting promising antibacterial activity .
- COX-II Inhibition : Another investigation focused on the design and development of COX-II inhibitors from benzamide scaffolds. Compounds were evaluated for their inhibitory activity, with results indicating that modifications in the benzamide structure could enhance potency against inflammatory pathways .
Q & A
Q. Basic Research Focus
- HPLC : Use reverse-phase chromatography with a C18 column (acetonitrile/water gradient) to quantify purity (>95% recommended for biological assays).
- Spectrofluorometry : Detect trace impurities via fluorescence quenching or excitation-emission matrix analysis, particularly for aromatic systems .
- Elemental Analysis : Validate empirical formula (e.g., C₂₀H₁₇NO₂S) with <0.3% deviation .
What strategies are effective for structure-activity relationship (SAR) studies of this benzamide derivative?
Q. Advanced Research Focus
- Modular Substitution : Systematic replacement of the 4-methylphenoxy or thiophen-2-ylmethyl groups with halogens (e.g., Cl, F), electron-withdrawing groups (e.g., -CF₃), or heterocycles (e.g., pyridine) to evaluate antimicrobial or anticancer activity.
- In Silico Tools : Use Molinspiration or SwissADME to predict logP, polar surface area, and bioavailability. Compare bioactivity across derivatives using IC₅₀ values from enzyme inhibition assays .
How can molecular docking resolve discrepancies in reported biological activities?
Q. Advanced Research Focus
- Target Selection : Dock the compound against bacterial enoyl-ACP reductase (FabI) or fungal CYP51 (lanosterol demethylase) using AutoDock Vina.
- Contradiction Analysis : Compare binding affinities (ΔG values) across homologs (e.g., FabI vs. FabK in Gram-positive bacteria) to explain species-specific activity variations.
- Validation : Cross-reference docking poses with mutagenesis data (e.g., critical residues like Tyr158 in FabI) .
How should researchers address contradictory data in antibacterial assays for this compound?
Q. Advanced Research Focus
- Strain-Specific Factors : Test against isogenic bacterial strains (e.g., E. coli ΔtolC vs. wild-type) to assess efflux pump involvement.
- Biofilm vs. Planktonic Assays : Use crystal violet staining to evaluate biofilm disruption efficacy, which may differ from standard MIC values.
- Synergy Studies : Combine with sub-inhibitory concentrations of β-lactams to identify potentiation effects .
What experimental approaches identify the biochemical targets of this compound?
Q. Advanced Research Focus
- Pull-Down Assays : Immobilize the compound on epoxy-activated Sepharose beads for affinity chromatography with bacterial lysates.
- Metabolomic Profiling : Track changes in fatty acid biosynthesis (via GC-MS) or ergosterol levels (LC-MS) in treated fungal cells.
- CRISPR-Cas9 Knockout Libraries : Screen for resistant mutants in S. aureus to identify target genes .
How can solubility challenges be mitigated for in vivo studies?
Q. Advanced Research Focus
- Co-Solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for intraperitoneal administration.
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (∼150 nm size via solvent evaporation) to enhance bioavailability.
- Salt Formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility .
What computational methods predict metabolic stability of derivatives?
Q. Advanced Research Focus
- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., thiophene ring oxidation).
- Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS.
- Deuterium Labeling : Introduce deuterium at metabolically labile positions (e.g., benzylic hydrogens) to prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
